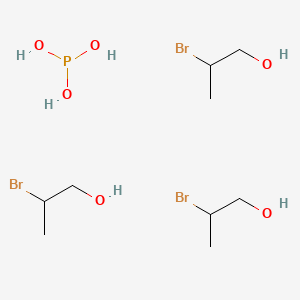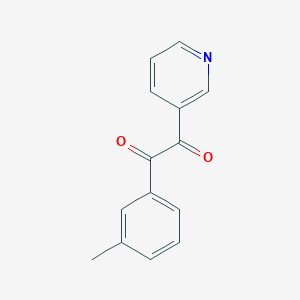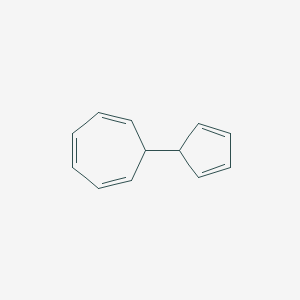
1,3,5-Cycloheptatriene, 7-(2,4-cyclopentadien-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Cycloheptatriene, 7-(2,4-cyclopentadien-1-yl)-: is an organic compound that features a seven-membered ring with three double bonds and a five-membered ring with two double bonds. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Cycloheptatriene can be synthesized through several methods. One classical method involves the photochemical reaction of benzene with diazomethane . Another method is the pyrolysis of the adduct of cyclohexene and dichlorocarbene .
Industrial Production Methods: Industrial production of 1,3,5-cycloheptatriene typically involves the Buchner ring enlargement reaction. This process starts with the reaction of benzene with ethyl diazoacetate to form the corresponding norcaradiene ethyl ester, which then undergoes a thermally-allowed electrocyclic ring expansion to yield 1,3,5-cycloheptatriene 7-carboxylic acid ethyl ester .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Cycloheptatriene undergoes various types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: When reacted with oxidizing agents like PCl5, 1,3,5-cycloheptatriene can form the tropylium cation.
Reduction: Reduction reactions can convert 1,3,5-cycloheptatriene into cycloheptane.
Substitution: Substitution reactions often involve electrophilic reagents, leading to the formation of substituted cycloheptatrienes.
Major Products:
Oxidation: Tropylium cation.
Reduction: Cycloheptane.
Substitution: Various substituted cycloheptatrienes.
Scientific Research Applications
1,3,5-Cycloheptatriene, 7-(2,4-cyclopentadien-1-yl)- has numerous applications in scientific research:
Chemistry: It serves as a ligand in organometallic chemistry and a building block in organic synthesis.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-cycloheptatriene, 7-(2,4-cyclopentadien-1-yl)- involves its ability to form stable cations and anions. The compound can undergo reactions that lead to the formation of the tropylium cation, which is aromatic and highly stable . This stability is due to the delocalization of electrons in the cyclic structure, following Hückel’s rule .
Comparison with Similar Compounds
Cyclopentadiene: Another compound with a five-membered ring and two double bonds.
Cycloheptatriene: A seven-membered ring with three double bonds.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Uniqueness: 1,3,5-Cycloheptatriene, 7-(2,4-cyclopentadien-1-yl)- is unique due to its combination of a seven-membered ring and a five-membered ring, which imparts distinct chemical properties and reactivity compared to its similar compounds.
Properties
CAS No. |
51905-28-3 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
7-cyclopenta-2,4-dien-1-ylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C12H12/c1-2-4-8-11(7-3-1)12-9-5-6-10-12/h1-12H |
InChI Key |
BUOOEBFCEWBQNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(C=C1)C2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


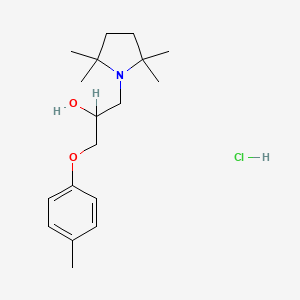
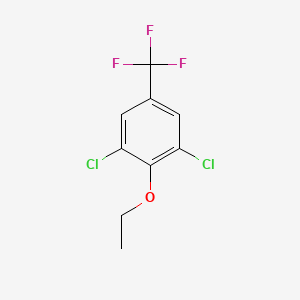

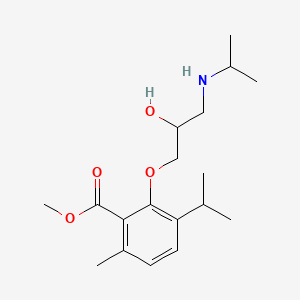

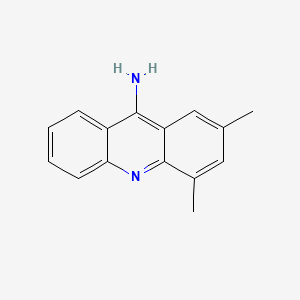

![(1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene](/img/structure/B14653915.png)
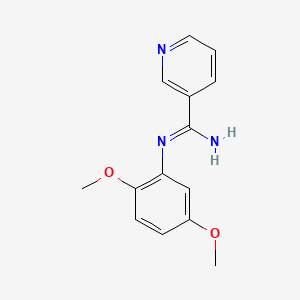
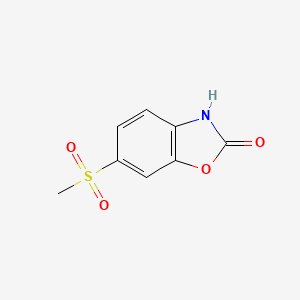
![Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14653955.png)
![Bicyclo[3.3.0]octan-1-ol](/img/structure/B14653961.png)
